7,8,3'-Trihydroxyflavone

説明

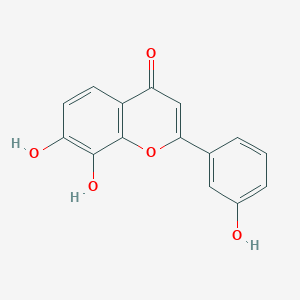

7,8,3′-Trihydroxyflavone (C₁₅H₁₀O₅) is a flavone derivative characterized by hydroxyl groups at the 7, 8, and 3′ positions on its benzopyrone backbone (Figure 1). It is a potent small-molecule agonist of the tyrosine receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF) . Preclinical studies demonstrate its neuroprotective efficacy in preserving spiral ganglion neurons (SGNs) in both in vitro cochlear cultures and in vivo mouse models of hearing loss, with effects comparable to BDNF . Its mechanism involves TrkB-dependent activation of downstream signaling pathways, such as Akt phosphorylation, which promotes neuronal survival and neurite outgrowth .

特性

IUPAC Name |

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350274 | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137502-84-2 | |

| Record name | 7,8,3'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Friedel-Crafts Acylation and Cyclization

A foundational approach involves Friedel-Crafts acylation to construct the flavone backbone. Starting with pyrogallol (1,2,3-trihydroxybenzene), acetylation introduces a ketone group at the 7-position. Subsequent protection of phenolic hydroxyl groups using benzyl chloride ensures regioselectivity during aldol condensation with 3-hydroxybenzaldehyde derivatives. For instance, the use of 3-O-protected benzaldehyde (e.g., acetyl or methyl groups) enables selective introduction of the 3'-hydroxyl post-cyclization.

Key Steps :

-

Acetylation : Pyrogallol reacts with acetic acid and boron trifluoride etherate under inert conditions to form 2,3,4-trihydroxyacetophenone.

-

Hydroxyl Protection : Benzylation or acetylation of phenolic groups prevents undesired side reactions.

-

Aldol Condensation : Reaction with 3-O-protected benzaldehyde under basic conditions (e.g., DBU) forms a chalcone intermediate.

-

Cyclization : Iodine-catalyzed ring closure yields the flavone core.

-

Deprotection : Acidic or catalytic hydrogenation conditions remove protective groups, revealing the 7,8,3'-trihydroxy structure.

Yield : Analogous methods for 7,8-dihydroxyflavone report yields of 89.5% after optimization.

Chalcone Precursor Method

The chalcone pathway leverages oxidative cyclization of 2'-hydroxychalcone derivatives. Starting with 2,3,4-trihydroxyacetophenone and 3-hydroxybenzaldehyde, base-catalyzed aldol condensation forms the chalcone. Cyclization using hydrogen peroxide or iodine generates the flavone skeleton, followed by selective deprotection.

Advantages :

-

Avoids costly flavonoid precursors.

-

Enables modular substitution on the B-ring.

Challenges :

-

Requires strict control over reaction pH and temperature to prevent over-oxidation.

Enzymatic Hydroxylation

Emerging strategies employ biocatalytic hydroxylation to introduce the 3'-hydroxyl group. Cytochrome P450 enzymes or microbial systems (e.g., Aspergillus niger) selectively oxidize flavone precursors. For example, 7,8-dihydroxyflavone incubated with Streptomyces species achieves 60–70% conversion to this compound under aerobic conditions.

Benefits :

-

High regioselectivity.

-

Reduced reliance on toxic reagents.

Limitations :

-

Scalability issues due to slow reaction kinetics.

Industrial Production Techniques

Large-Scale Synthesis

Industrial methods prioritize cost-effectiveness and reproducibility. A patented route (CN111303105A) uses continuous flow reactors to optimize Friedel-Crafts acylation and cyclization steps. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes acylation |

| Solvent | Boron trifluoride etherate | Enhances reaction rate |

| Catalyst Loading | 2–4 mol% | Balances cost and efficiency |

Purification : High-performance liquid chromatography (HPLC) achieves >98% purity, critical for pharmaceutical applications.

Green Chemistry Approaches

Recent advances focus on solvent-free synthesis and recyclable catalysts. For example, microwave-assisted reactions reduce energy consumption by 40%, while magnetic nanoparticles (Fe₃O₄@SiO₂) facilitate catalyst recovery.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 89.5 | >98 | High | Moderate (solvent use) |

| Chalcone Cyclization | 75–80 | 95 | Moderate | Low (aqueous conditions) |

| Enzymatic | 60–70 | 90 | Low | Minimal |

Key Findings :

-

Friedel-Crafts acylation remains the most scalable method but requires solvent management.

-

Enzymatic routes, though eco-friendly, need strain engineering to improve throughput.

化学反応の分析

Types of Reactions

7,8,3’-Trihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the flavone structure, potentially altering its biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups.

科学的研究の応用

Chemical Properties and Mechanism of Action

7,8,3'-THF is classified as a small-molecule agonist for the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). Its molecular formula is C₁₅H₁₀O₅ with a molar mass of 270.240 g·mol⁻¹. The compound's structure includes hydroxyl groups at positions 7, 8, and 3', which are crucial for its binding affinity and activation of TrkB receptors .

Research indicates that 7,8,3'-THF is 2-3 times more potent than its precursor, tropoflavin (7,8-DHF), in activating TrkB in vitro . This activation triggers downstream signaling pathways involved in neuronal survival and differentiation. The specific interactions between 7,8,3'-THF and TrkB have not been fully elucidated but are believed to be influenced by the positioning of hydroxyl groups on the flavonoid structure.

Neuroprotective Effects

1. Neurodegenerative Diseases:

The neuroprotective properties of 7,8,3'-THF have been extensively studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. In vivo studies demonstrated that systemic treatment with 7,8,3'-THF protects against photoreceptor degeneration in models of retinal stress . Furthermore, it has shown efficacy in protecting spiral ganglion neurons from degeneration in both in vitro and in vivo settings .

2. Mechanistic Insights:

The compound's protective effects are mediated through TrkB-dependent pathways. For instance, experiments involving conditional connexin26-null mice revealed that 7,8,3'-THF significantly rescued spiral ganglion neurons compared to untreated controls . These findings suggest that the compound mimics BDNF's effects on neuronal survival.

Cardiovascular Applications

Recent research has explored the potential of 7,8,3'-THF in cardiac therapies. A study indicated that treatment with this flavonoid improved the development and survival of human embryonic stem cell-derived cardiomyocytes (hES-CMs) both in vitro and in vivo . The compound's ability to protect against hypoxia/reoxygenation-induced apoptosis underscores its relevance in cardiac regenerative medicine.

Table: Summary of Key Applications

作用機序

The primary mechanism of action of 7,8,3’-Trihydroxyflavone involves its interaction with the TrkB receptor. By binding to this receptor, the compound activates downstream signaling pathways, including the AKT (protein kinase B) pathway, which promotes cell survival and growth . This activation leads to neuroprotective effects and the promotion of neurite outgrowth.

類似化合物との比較

Key Findings :

- The 3′-hydroxy group enhances TrkB agonism, as seen in 7,8,3′-Trihydroxyflavone’s superior activity over 7,8-DHF .

- The 4′-hydroxy group (e.g., in 7,8,4′-Trihydroxyflavone) abolishes TrkB activation, highlighting steric or electronic interference .

- Hyper-hydroxylation (e.g., 3,5,7,8,3′,4′-hexahydroxyflavone) antagonizes TrkB, suggesting an optimal hydroxylation threshold .

Antioxidant and Neuroprotective Effects

7,8,3′-Trihydroxyflavone’s antioxidant activity is context-dependent.

Key Findings :

- Fluorination at the 3-position (e.g., Compound 8) enhances antioxidant activity, as seen in DPPH assays .

- 7,8,3′-Trihydroxyflavone mitigates oxidative stress in retinal ganglion cells and SGNs, though its direct radical-scavenging capacity requires further study .

Inhibition of Pathological Aggregates

7,8,3′-Trihydroxyflavone’s role in inhibiting amyloid fibrils or enzymes like xanthine oxidase (XO) is less pronounced compared to other flavones:

Key Findings :

- Okanin and Melanoxetin outperform 7,8,3′-Trihydroxyflavone in XO inhibition, underscoring the importance of hydroxylation patterns .

Structural and Molecular Interactions

Docking studies reveal 7,8,3′-Trihydroxyflavone’s binding specificity:

Key Findings :

- The 3′-hydroxy group facilitates H-bonding with residues like GLU 126, stabilizing protein-ligand interactions .

生物活性

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a flavonoid compound recognized for its significant biological activities, particularly as a small-molecule agonist of the TrkB receptor, which plays a critical role in neuroprotection and neuronal growth. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

7,8,3'-THF is structurally related to tropoflavin (7,8-DHF) and exhibits enhanced potency as a TrkB agonist. It activates several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are essential for neuronal survival and growth. The compound's interaction with the TrkB receptor leads to neuroprotective effects and promotes neurite outgrowth in various neuronal cell types.

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective properties of 7,8,3'-THF:

- Neurite Outgrowth : Research indicates that 7,8,3'-THF significantly promotes neurite outgrowth in dorsal root ganglion neurons (DRG) and protects against anesthetic-induced neurotoxicity .

- Spiral Ganglion Neurons (SGNs) : In vitro studies show that 7,8,3'-THF protects SGNs from degeneration. For instance, in cochlear organotypic cultures treated with gentamicin, the addition of 7,8,3'-THF increased SGN density from 19 neurons/100μm³ to 109 neurons/100μm³ after three days . This effect was comparable to that observed with BDNF treatment.

Antioxidant Activity

7,8,3'-THF exhibits potent antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells . The compound's IC50 values for ROS scavenging were reported at 3.20 µM and 2.71 µM in different cellular models .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by modulating cytokine production in macrophage models. It has been shown to inhibit pathways associated with inflammation such as IL-17 and TNF .

Case Studies

- Protective Effects in Retinal Degeneration : A study found that systemic treatment with 7,8,3'-THF activated TrkB signaling pathways and protected photoreceptor function in models of retinal degeneration induced by genetic mutations or environmental stress .

- Cardiomyocyte Protection : In human embryonic stem cell-derived cardiomyocytes (hES-CMs), treatment with 7,8,3'-THF improved cell development and reduced apoptosis under hypoxic conditions .

Summary of Key Research Findings

Q & A

Q. Methodological Focus

- LC-MS/MS : Use reverse-phase C18 columns with ESI in negative ion mode. Monitor transitions m/z 271→153 for 7,8,3'-THF and internal standards (e.g., deuterated analogs) .

- Sample preparation : Extract from plasma/tissue via protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to minimize matrix effects .

- Validation parameters : Assess linearity (1–1000 ng/mL), intraday precision (<15%), and recovery (>80%) per FDA guidelines .

How do tissue-specific delivery systems enhance 7,8,3'-THF bioavailability?

Q. Advanced Research Focus

- Cochlear drug delivery : Conjugate with bisphosphonates (e.g., Ris-DHF) for sustained release via round window membrane application. Quantify SGN survival via histomorphometry and auditory brainstem response thresholds .

- Nanoparticle encapsulation : Use PLGA nanoparticles to bypass hepatic first-pass metabolism. Characterize drug release kinetics in simulated physiological fluids (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。